

Application Notes and Protocols for RNA Circularization Using RtcB Ligase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RTC14

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Introduction

RtcB is an RNA ligase that catalyzes the joining of RNA molecules with a 3'-phosphate (3'-P) or a 2',3'-cyclic phosphate (2',3'>P) to a 5'-hydroxyl (5'-OH) terminus.[1] This ligation reaction is dependent on the presence of GTP and manganese ions (Mn^{2+}).[2][3] Unlike conventional RNA ligases that typically join 3'-OH and 5'-P ends, RtcB's unique substrate specificity makes it a valuable tool for various RNA engineering applications, including the production of circular RNAs (circRNAs).[4]

CircRNAs exhibit enhanced stability against exonucleases compared to their linear counterparts, making them attractive candidates for therapeutic applications, such as RNA-based drugs and vaccines.[4][5] The use of RtcB provides a specific and efficient method for the in vitro and in vivo synthesis of these stable RNA molecules.

Mechanism of RtcB-Mediated Ligation

The ligation mechanism of RtcB involves a three-step nucleotidyl transfer pathway:

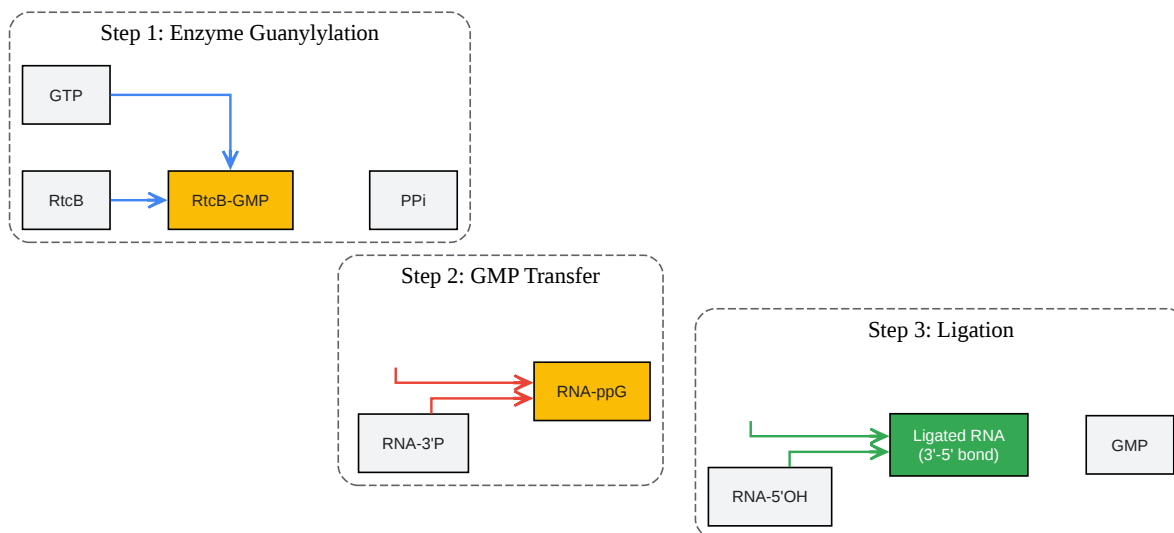
- **Enzyme Guanylylation:** RtcB reacts with GTP to form a covalent RtcB-(histidinyI)-GMP intermediate, with the release of pyrophosphate (PPi).[6][7]

- **GMP Transfer to RNA:** The GMP moiety is transferred from the enzyme to the 3'-phosphate of the RNA substrate, forming a 3'-guanylated RNA intermediate (RNA-ppG).[6][7]
- **Phosphodiester Bond Formation:** The 5'-OH of the same or another RNA molecule attacks the activated 3'-end, resulting in the formation of a canonical 3',5'-phosphodiester bond and the release of GMP.[6][7]

For substrates with a 2',3'-cyclic phosphate, RtcB first hydrolyzes the cyclic phosphate to a 3'-phosphate before proceeding with the ligation pathway.[8][9]

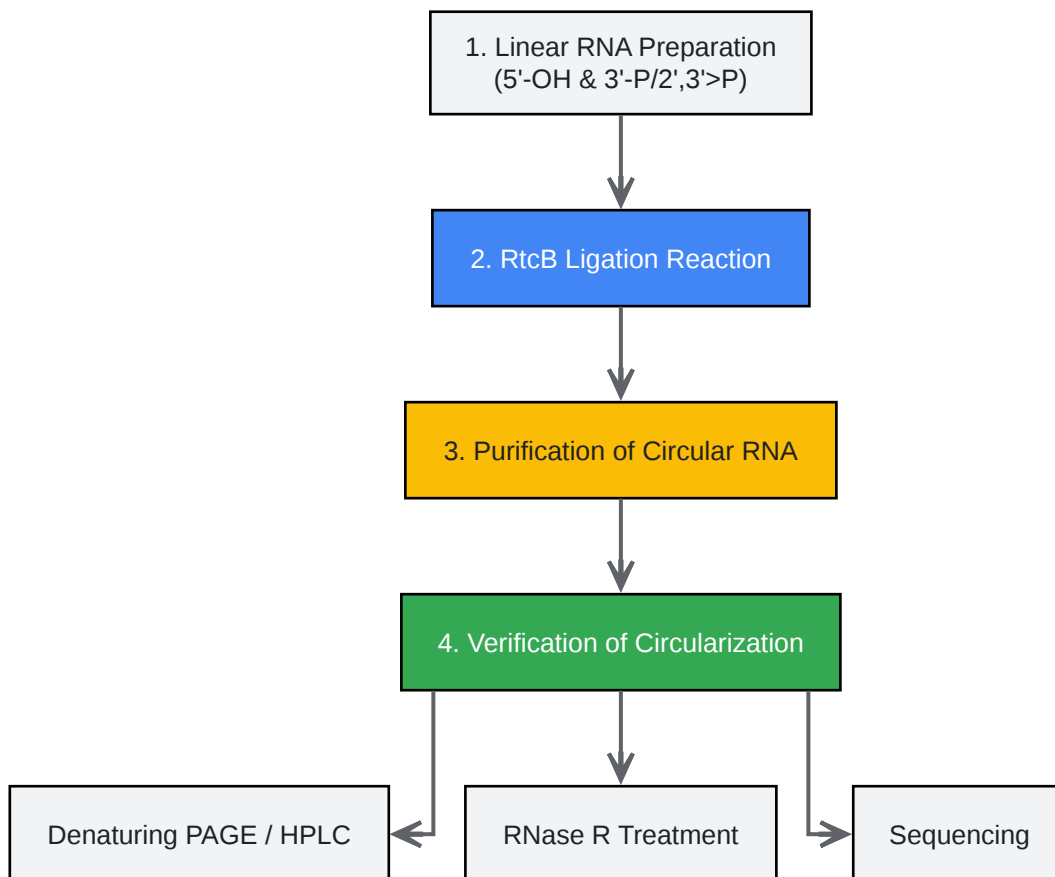
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RtcB ligation pathway and a typical experimental workflow for RNA circularization.



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RtcB Ligation Pathway



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Experimental Workflow for RNA Circularization

Quantitative Data Presentation

The efficiency of RtcB-mediated RNA circularization can be influenced by several factors including the nature of the RNA substrate, reaction conditions, and the presence of additives.

| Parameter | Condition | Observed Ligation/Circularization Efficiency | Reference |
|----------------------------|-----------------------------------|---|---|
| GTP Concentration | 0.1 μ M | Increased ligation with concentration | [6] |
| 1 μ M | ~65% ligation of a 20-mer RNA | [6] | |
| 6.25 μ M | Complete ligation of a 20-mer RNA | [6] | |
| Additives | up to 15% PEG 8000 | Can improve ligation yields for difficult substrates | [2] |
| Substrate Ends | 2',3'-cyclic phosphate and 5'-OH | Efficient ligation | [8] [9] |
| 3'-phosphate and 5'-OH | Efficient ligation | [8] [9] | |
| 2'-phosphate and 5'-OH | No ligation observed | [8] | |
| In Vivo System ("Tornado") | Expression in mammalian cells | 50-fold higher circular RNA expression compared to tricRNA approach | [6] |

Experimental Protocols

Protocol 1: In Vitro RNA Circularization using RtcB Ligase

This protocol describes the general steps for circularizing a linear RNA molecule in vitro using RtcB ligase.

1. Preparation of Linear RNA Substrate

- Synthesize or obtain a linear RNA molecule with a 5'-hydroxyl (5'-OH) and a 3'-phosphate (3'-P) or 2',3'-cyclic phosphate (2',3'>P).
 - Note: For in vitro transcription, this typically requires subsequent enzymatic treatment to generate the required termini. For example, treatment with a phosphatase to remove the 5'-triphosphate and a kinase that can phosphorylate the 3'-end, or the use of specific ribozymes that generate the desired ends upon cleavage.

2. RtcB Ligation Reaction Setup

- Thaw all components on ice.
- Prepare 1 mM GTP by diluting the 10 mM stock in nuclease-free water.[\[1\]](#)
- Assemble the reaction on ice in the following order:

| Component | Volume (for a 20 µL reaction) | Final Concentration |
|----------------------------|-------------------------------|---------------------|
| Nuclease-free water | to 20 µL | - |
| RtcB Reaction Buffer (10X) | 2 µL | 1X |
| GTP (1 mM) | 2 µL | 0.1 mM |
| MnCl ₂ (10 mM) | 2 µL | 1 mM |
| Linear RNA (1 µM) | 2 µL | 0.1 µM (100 nM) |
| RtcB Ligase (15 µM) | 1 µL | 0.75 µM (750 nM) |

- Mix gently by pipetting up and down.
- Incubate the reaction at 37°C for 1 hour.[\[1\]](#)[\[9\]](#) Longer incubation times (e.g., up to 2 hours) can be tested for difficult substrates.

3. Purification of Circular RNA

- Clean up the reaction to remove the enzyme and other reaction components using a spin column-based RNA purification kit or by performing a phenol:chloroform extraction followed

by ethanol precipitation.[1]

- For higher purity and to separate circular RNA from any remaining linear precursor, the product can be purified by denaturing polyacrylamide gel electrophoresis (PAGE).

4. Verification of Circularization

- Denaturing PAGE: Circular RNA molecules typically migrate faster than their linear counterparts of the same length on a denaturing polyacrylamide gel.
- RNase R Treatment: RNase R is a 3' to 5' exoribonuclease that degrades linear RNA but not circular or lariat structures. Treatment of the purified product with RNase R followed by analysis on a denaturing gel can confirm the presence of circular RNA.
- Sequencing: Reverse transcription followed by sequencing across the newly formed junction can confirm the ligation site.

Protocol 2: In Vivo RNA Circularization using the Tornado System

The "Tornado" (Twister-optimized RNA for durable overexpression) system allows for the efficient production of circular RNAs within mammalian cells.[6] This method relies on the expression of a linear RNA precursor flanked by self-cleaving ribozymes. The ribozyme cleavage generates the 5'-OH and 2',3'-cyclic phosphate ends necessary for ligation by the endogenous RtcB enzyme.[6]

1. Design of the Expression Vector

- Clone the RNA sequence of interest between two self-cleaving ribozymes (e.g., Twister ribozymes) in an appropriate expression vector.
- The vector should be designed to express the RNA transcript under the control of a suitable promoter (e.g., a Pol III promoter like U6).[6]
- Include sequences that form a helical stem to bring the 5' and 3' ends of the RNA into proximity to facilitate intramolecular ligation by RtcB.[6]

2. Transfection of Mammalian Cells

- Transfect the designed expression vector into the desired mammalian cell line using a standard transfection protocol.

3. RNA Extraction and Analysis

- After a suitable expression period (e.g., 24-48 hours), harvest the cells and extract total RNA.
- Analyze the extracted RNA for the presence of circular RNA using methods such as:
 - Northern Blotting: Use a probe specific to the RNA of interest to detect both linear and circular forms.
 - RT-PCR: Design divergent primers that will only amplify a product from the circular RNA template.
 - RNase R Treatment: Treat the extracted RNA with RNase R before RT-PCR to confirm the resistance of the circular product to degradation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |
|---|--|---|
| Low or no ligation | Incorrect RNA termini | Ensure the linear RNA has 5'-OH and 3'-P or 2',3'>P ends. |
| Inactive enzyme | Use a fresh aliquot of RtcB ligase. | |
| Suboptimal reaction conditions | Optimize the concentrations of GTP, MnCl ₂ , and enzyme. Try adding PEG 8000. | |
| RNA secondary structure | Denature the RNA by heating to 65-70°C for 5 minutes and then placing it on ice before adding to the reaction mix. | |
| Presence of linear RNA after purification | Incomplete ligation | Increase incubation time or enzyme concentration. |
| Inefficient purification | Use denaturing PAGE for purification to better separate circular and linear forms. | |

Conclusion

RtcB ligase is a powerful tool for the generation of circular RNA molecules. Its unique ability to ligate RNA with 3'-phosphate and 5'-hydroxyl termini provides a specific and efficient method for RNA circularization, with significant applications in the development of stable RNA therapeutics and other areas of RNA biotechnology. The protocols and data provided here offer a comprehensive guide for researchers to effectively utilize RtcB in their work.

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- To cite this document: BenchChem. [Application Notes and Protocols for RNA Circularization Using RtcB Ligase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610582#use-of-rtc-b-for-circularizing-rna-molecules]

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